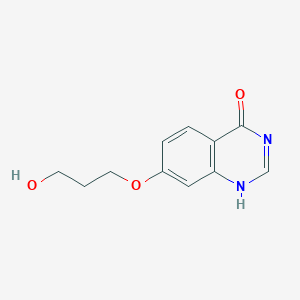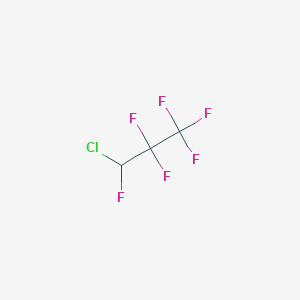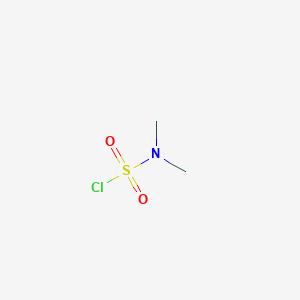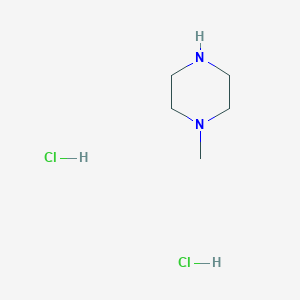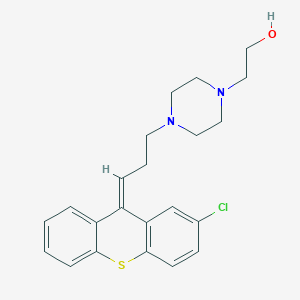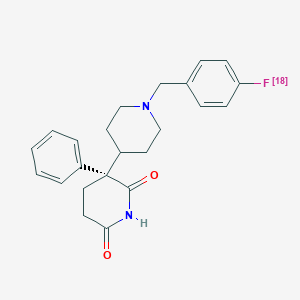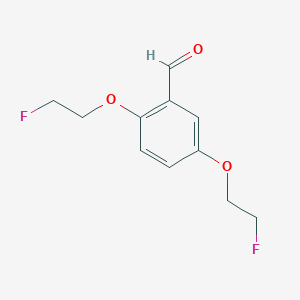
2,5-Bis(2-fluoroethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-fluoroethoxy)benzaldehyde, also known as BFBA, is a chemical compound with the molecular formula C12H12F2O3. It is a colorless liquid that is commonly used as a building block in the synthesis of various organic compounds. In recent years, BFBA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of certain enzymes that are involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Another proposed mechanism involves the inhibition of certain enzymes that are involved in the progression of cancer, leading to a reduction in tumor growth.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 2,5-Bis(2-fluoroethoxy)benzaldehyde has also been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, 2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Bis(2-fluoroethoxy)benzaldehyde is its versatility as a building block in the synthesis of various organic compounds. Additionally, 2,5-Bis(2-fluoroethoxy)benzaldehyde has been shown to be relatively easy to synthesize using a variety of methods. However, one limitation of 2,5-Bis(2-fluoroethoxy)benzaldehyde is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde and its potential side effects.
Direcciones Futuras
There are numerous potential future directions for research on 2,5-Bis(2-fluoroethoxy)benzaldehyde. One area of interest is the development of novel synthetic methods for 2,5-Bis(2-fluoroethoxy)benzaldehyde that are more efficient and cost-effective. Another area of interest is the further investigation of 2,5-Bis(2-fluoroethoxy)benzaldehyde's potential applications in the treatment of various diseases, including inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Bis(2-fluoroethoxy)benzaldehyde and its potential side effects, which may help to guide the development of new therapeutic agents.
Métodos De Síntesis
2,5-Bis(2-fluoroethoxy)benzaldehyde can be synthesized using a variety of methods, including the reaction of 2,5-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalyst. Another common method involves the reaction of 2,5-difluorobenzaldehyde with ethylene glycol in the presence of a base. Both of these methods have been shown to be effective in producing high yields of 2,5-Bis(2-fluoroethoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
2,5-Bis(2-fluoroethoxy)benzaldehyde has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study found that 2,5-Bis(2-fluoroethoxy)benzaldehyde has potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that 2,5-Bis(2-fluoroethoxy)benzaldehyde has inhibitory effects on certain enzymes that are involved in the progression of cancer, suggesting that it may have potential as an anticancer agent.
Propiedades
Número CAS |
132838-62-1 |
|---|---|
Nombre del producto |
2,5-Bis(2-fluoroethoxy)benzaldehyde |
Fórmula molecular |
C11H12F2O3 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2,5-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-1-2-11(16-6-4-13)9(7-10)8-14/h1-2,7-8H,3-6H2 |
Clave InChI |
GCSQUMYYCFPNQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
SMILES canónico |
C1=CC(=C(C=C1OCCF)C=O)OCCF |
Sinónimos |
2,5-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



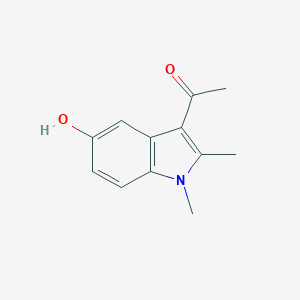
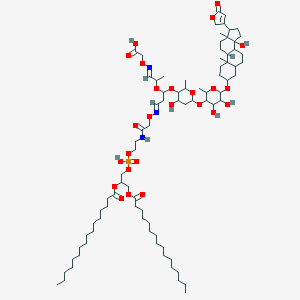
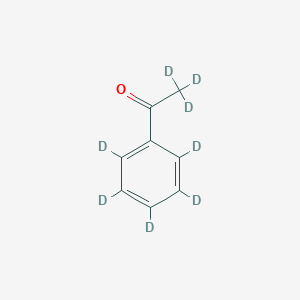
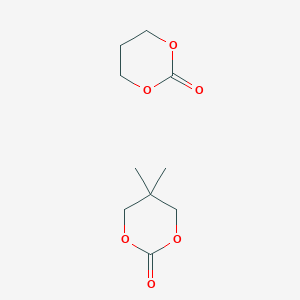
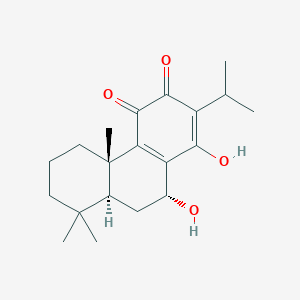
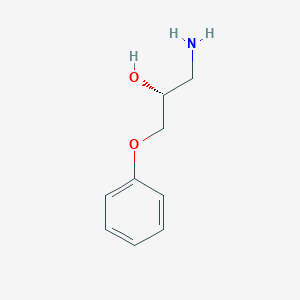
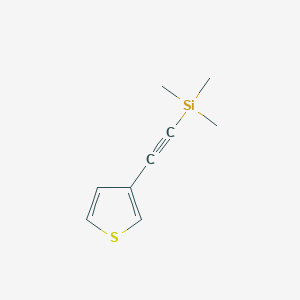
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
